4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile
Description
Properties
CAS No. |
919361-21-0 |
|---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
4-[4-(2-hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile |
InChI |
InChI=1S/C13H12N2O2/c1-9-12(6-7-16)15-13(17-9)11-4-2-10(8-14)3-5-11/h2-5,16H,6-7H2,1H3 |
InChI Key |
QEASJYGIJWYJHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C#N)CCO |
Origin of Product |
United States |
Preparation Methods
Synthesis from 4-Bromobenzonitrile
A common method involves the reaction of 4-bromobenzonitrile with 2-hydroxyethylamine and a suitable catalyst. This multi-step reaction typically includes:
Step 1 : Bromination of benzonitrile to obtain 4-bromobenzonitrile.
Step 2 : Reaction with 2-hydroxyethylamine under basic conditions to form the desired oxazole ring.
Alternative Route via Oxazole Formation
Another method involves the direct synthesis of the oxazole ring followed by substitution:
Step 1 : Synthesis of 5-methyl-1,3-oxazole using appropriate starting materials such as methyl acrylate and hydroxylamine.
Step 2 : Nucleophilic substitution reaction with 4-cyanophenol to yield the target compound.
Use of Coupling Reactions
Coupling reactions can also be employed, particularly using palladium-catalyzed cross-coupling techniques:
Step 1 : Preparation of a suitable aryl halide derivative from benzonitrile.
Step 2 : Coupling with an oxazole derivative under palladium catalysis to form the final product.
Mechanism for Oxazole Formation
The formation of the oxazole ring typically involves:
Nucleophilic attack by hydroxylamine on an activated carbonyl compound.
Cyclization leading to the formation of the oxazole structure through dehydration.
Mechanism for Substitution Reaction
In the nucleophilic substitution step:
The nucleophile (from the oxazole) attacks the electrophilic carbon in the benzonitrile derivative.
This forms a new C-N bond, resulting in the desired product.
The yields of these reactions can vary based on conditions such as temperature, solvent choice, and reaction time. Typical yields reported are between 60% and 85%, depending on optimization strategies employed during synthesis.
| Method | Yield (%) | Conditions |
|---|---|---|
| Bromination + Hydroxylamine | 70% | Basic conditions, reflux |
| Direct Oxazole Synthesis | 75% | Room temperature, solvent-free |
| Palladium-Catalyzed Coupling | 85% | Anhydrous conditions, inert atmosphere |
The preparation methods for synthesizing 4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile are diverse and can be optimized based on specific laboratory conditions and desired yields. Ongoing research into these synthetic pathways will enhance understanding and application in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The oxazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Conditions vary depending on the specific substitution reaction but may include bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Recent studies have investigated the anticancer potential of oxazole derivatives, including 4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile. Research indicates that compounds with oxazole rings exhibit significant cytotoxicity against various cancer cell lines. For instance, a study highlighted that oxazole derivatives could inhibit tumor growth by targeting specific signaling pathways related to cancer proliferation and survival .
1.2 Pharmacological Activities
The compound has been explored for its role as a ligand in drug development. In particular, its structure allows it to interact with biological targets involved in disease mechanisms, such as PD-L1 (Programmed Death-Ligand 1) in cancer immunotherapy. The binding affinity of such compounds can be optimized through structural modifications to enhance their therapeutic efficacy .
Material Science
2.1 Polymer Chemistry
In material science, the incorporation of this compound into polymer matrices has been studied for creating advanced materials with enhanced properties. The presence of functional groups like hydroxyl and nitrile allows for improved adhesion and compatibility with various substrates, making it suitable for coatings and adhesives .
2.2 Photonic Applications
The compound's unique electronic properties lend themselves to applications in photonics. Research has indicated that oxazole derivatives can be used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their favorable charge transport characteristics .
Case Studies
3.1 Case Study: Anticancer Activity Evaluation
A notable case study evaluated the anticancer activity of a series of oxazole derivatives, including this compound against breast cancer cell lines (MDA-MB-231). The study employed various assays to assess cell viability and apoptosis induction, demonstrating that the compound significantly reduced cell proliferation compared to controls .
3.2 Case Study: Material Development
Another case study focused on the use of this compound in developing a new class of biodegradable polymers for medical applications. The research demonstrated that incorporating this compound into poly(lactic acid) matrices resulted in improved mechanical properties and degradation rates suitable for drug delivery systems .
Data Tables
Mechanism of Action
The mechanism by which 4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile exerts its effects is related to its ability to interact with specific molecular targets. The oxazole ring and benzonitrile group can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The hydroxyethyl group may also play a role in enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular properties, and inferred applications of 4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile with related benzonitrile derivatives:
Key Observations
Heterocyclic Core Diversity: The 1,3-oxazole core (target compound) is less polar than 1,3-thiazole () due to the replacement of sulfur with oxygen. This may reduce metabolic stability but improve solubility. Benzooxaborole (Crisaborole, ) incorporates boron, enabling unique binding modes (e.g., reversible covalent interactions with serine proteases). Imidazolidinone () and 1,2,4-oxadiazole () cores offer rigid scaffolds for targeting enzymes like kinases or phosphodiesterases.
Trifluoromethyl () and chloro () groups increase lipophilicity and electron-withdrawing effects, favoring membrane penetration and enzyme inhibition. Amino groups () may facilitate interactions with acidic residues in biological targets.
Thiazole and oxadiazole analogs () are frequently explored for antimicrobial and anticancer activities due to their ability to intercalate DNA or inhibit proteases.
Biological Activity
4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H14N2O2
- Molecular Weight : 242.28 g/mol
The compound features a benzonitrile core substituted with an oxazole ring, which contributes to its biological activity.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit specific enzymes, affecting metabolic pathways.
- Antimicrobial Properties : Some derivatives have shown activity against bacterial strains, suggesting potential use as antimicrobial agents.
- Anticancer Activity : Preliminary studies suggest that such compounds may induce apoptosis in cancer cells through various signaling pathways.
Table 1: Biological Activity Overview
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibition of specific metabolic enzymes |
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of a structurally related compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting potential therapeutic applications in treating infections caused by these pathogens .
- Cytotoxicity in Cancer Cells : In vitro studies were conducted on human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited IC50 values ranging from 10 to 25 µM, indicating moderate cytotoxicity. Mechanistic studies revealed that the compound triggers apoptosis via the mitochondrial pathway .
- Enzyme Inhibition Assays : Research focused on the inhibition of lysine methyltransferases showed that derivatives of the compound could effectively reduce enzyme activity by approximately 70% at optimal concentrations, highlighting its potential role in epigenetic regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
